
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI)
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Overview
Description
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) is a derivative of the amino acid proline. This compound is characterized by the presence of a methyl group at the third position and an ethyl ester group. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) typically involves the esterification of L-Proline with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Therapeutic Uses
L-Proline derivatives, including 3-methyl-, ethyl ester forms, have been investigated for their therapeutic potential. Notably, they exhibit psychotropic and nootropic activities , making them candidates for treating cognitive disorders such as Alzheimer's Disease and Parkinson's Disease. A patent describes the efficacy of these compounds in enhancing memory and cognitive function through their structural similarity to known nootropic agents like piracetam .
1.2 Peptide Synthesis
L-Proline esters are utilized as building blocks in peptide synthesis due to their ability to facilitate the formation of peptide bonds. They serve as intermediates in synthesizing bioactive peptides that can act as drugs or therapeutic agents . The ester form enhances solubility and reactivity in organic solvents, which is critical for successful peptide synthesis.
Catalytic Applications
2.1 Organocatalysis
L-Proline has emerged as a prominent organocatalyst in various organic reactions, including the Michael and Aldol reactions . Its catalytic activity allows for cleaner and more sustainable chemical processes without the need for harsh conditions or toxic metals . The use of L-Proline derivatives has shown promising results in achieving high yields and selectivity in these reactions.
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Michael Reaction | 96 | 37 |
Aldol Reaction | Varies | Moderate |
2.2 Biginelli Reaction
The compound is also employed in the Biginelli condensation reaction , where it acts as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones from aryl aldehydes, methyl acetoacetate, and urea . This reaction is significant in developing pharmaceuticals due to the biological activity of the resulting compounds.
Structural Applications
3.1 Synthesis of Proline Analogues
Research has demonstrated that L-Proline can be modified to create various quaternary proline analogues with enhanced biological activity . These modifications allow for the exploration of structure-activity relationships (SAR) that can lead to the discovery of novel therapeutic agents.
3.2 Chiral Catalysts
Chirality plays a crucial role in drug development, and L-Proline derivatives are explored as chiral catalysts for asymmetric synthesis. The spatial arrangement of functional groups in these compounds can lead to different biological interactions, enhancing their potential as pharmaceuticals .
Case Studies
4.1 Nootropic Activity Study
A study highlighted the nootropic effects of L-Proline derivatives in improving cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages .
4.2 Organocatalysis Efficiency
In a comparative study on organocatalysts, L-Proline was shown to outperform traditional metal-based catalysts in terms of yield and environmental impact during the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester group allows it to participate in esterification and transesterification reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Proline methyl ester
- L-Proline ethyl ester
- L-Proline, 3-ethyl-, methyl ester
Uniqueness
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) is unique due to the presence of both a methyl group and an ethyl ester group. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. Its specific stereochemistry also plays a crucial role in its reactivity and interaction with biological molecules.
Biological Activity
L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI) is a derivative of the amino acid proline, which has garnered attention in various fields including biochemistry, medicinal chemistry, and pharmacology. This compound exhibits a range of biological activities that are significant for both therapeutic applications and research purposes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of L-Proline Derivatives
L-Proline derivatives are known for their diverse biological activities, including enzyme inhibition and roles in metabolic processes. The specific compound in focus, L-Proline, 3-methyl-, ethyl ester, has been studied for its potential applications in drug development and biochemical assays.
Enzyme Inhibition : L-Proline derivatives can act as enzyme inhibitors by binding to the active sites of enzymes. This binding prevents substrate interaction and subsequent catalytic activity. For example, studies have indicated that (2S,3R)-cis-3-Methyl-L-proline ethyl ester inhibits certain enzymes by blocking their active sites.
Role in Metabolism : Proline is crucial in various metabolic pathways. In particular, it plays a significant role in energy production and nitrogen metabolism. In Trypanosoma cruzi, the etiological agent of Chagas disease, proline is involved in ATP production and helps the parasite adapt to oxidative stress .
Case Studies
- Anti-Chagas Activity : A study focused on targeting L-proline uptake as a strategy against Trypanosoma cruzi demonstrated that inhibiting proline transport significantly reduced the parasite's ability to survive under stress conditions. Researchers developed a series of 1,2,3-triazolyl-proline derivatives that effectively blocked proline transporters, leading to decreased parasite proliferation .
- Knoevenagel Condensation Reaction : Research indicated that L-proline acts as an efficient promoter in organic synthesis reactions such as the Knoevenagel condensation. It was shown to enhance yields significantly when used in ionic liquids as a catalyst .
Data Tables
Properties
IUPAC Name |
ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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